molecular formula C2H6N2O B3044148 N-Nitrosodimethyl-1,1,1-D3-amine CAS No. 32745-07-6

N-Nitrosodimethyl-1,1,1-D3-amine

Cat. No.: B3044148
CAS No.: 32745-07-6
M. Wt: 77.1 g/mol
InChI Key: UMFJAHHVKNCGLG-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitrosodimethyl-1,1,1-D3-amine is a deuterated form of N-Nitrosodimethylamine, an organic compound with the molecular formula C2H3D3N2O. This compound is a stable isotope-labeled analog, often used in scientific research for tracing and analytical purposes. It is known for its applications in environmental toxicology and forensic analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nitrosodimethyl-1,1,1-D3-amine can be synthesized through the nitrosation of deuterated dimethylamine. The reaction typically involves the use of nitrous acid (HNO2) or its derivatives under acidic conditions. The deuterated dimethylamine is treated with a nitrosating agent, such as sodium nitrite (NaNO2), in the presence of a strong acid like hydrochloric acid (HCl) to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated starting materials and careful handling of nitrosating agents are crucial for the production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-Nitrosodimethyl-1,1,1-D3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Nitrosodimethyl-1,1,1-D3-amine is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N-Nitrosodimethyl-1,1,1-D3-amine involves its metabolic activation to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to various biological effects. The compound primarily targets DNA, causing mutations and potentially leading to carcinogenesis. The pathways involved include the formation of aminyl radicals and subsequent oxidation to form N-nitroso compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in tracing and analytical studies. The presence of deuterium atoms provides distinct mass spectrometric signatures, allowing for precise quantification and analysis in complex biological and environmental samples .

Properties

IUPAC Name

N-methyl-N-(trideuteriomethyl)nitrous amide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O/c1-4(2)3-5/h1-2H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFJAHHVKNCGLG-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

77.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Nitrosodimethyl-1,1,1-D3-amine
Reactant of Route 2
N-Nitrosodimethyl-1,1,1-D3-amine
Reactant of Route 3
Reactant of Route 3
N-Nitrosodimethyl-1,1,1-D3-amine
Reactant of Route 4
N-Nitrosodimethyl-1,1,1-D3-amine
Reactant of Route 5
N-Nitrosodimethyl-1,1,1-D3-amine
Reactant of Route 6
N-Nitrosodimethyl-1,1,1-D3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.